molecular formula C11H17NO5S B7167944 Methyl 2-[(1,1-dioxothiolan-3-yl)-methylcarbamoyl]cyclopropane-1-carboxylate

Methyl 2-[(1,1-dioxothiolan-3-yl)-methylcarbamoyl]cyclopropane-1-carboxylate

Cat. No.: B7167944
M. Wt: 275.32 g/mol
InChI Key: NLNUVXZQMPNQLT-UHFFFAOYSA-N
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Description

Methyl 2-[(1,1-dioxothiolan-3-yl)-methylcarbamoyl]cyclopropane-1-carboxylate is a complex organic compound with a unique structure that includes a cyclopropane ring, a carbamate group, and a dioxothiolan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1,1-dioxothiolan-3-yl)-methylcarbamoyl]cyclopropane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the dioxothiolan moiety, which is then coupled with a cyclopropane derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1,1-dioxothiolan-3-yl)-methylcarbamoyl]cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a more highly oxidized derivative, while reduction could yield a simpler, more hydrogenated compound .

Scientific Research Applications

Methyl 2-[(1,1-dioxothiolan-3-yl)-methylcarbamoyl]cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving carbamate and cyclopropane-containing compounds.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism by which Methyl 2-[(1,1-dioxothiolan-3-yl)-methylcarbamoyl]cyclopropane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes that recognize the carbamate group or receptors that bind to the cyclopropane ring. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-[(1,1-dioxothiolan-3-yl)-methylcarbamoyl]cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5S/c1-12(7-3-4-18(15,16)6-7)10(13)8-5-9(8)11(14)17-2/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNUVXZQMPNQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C2CC2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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